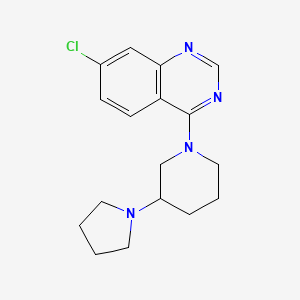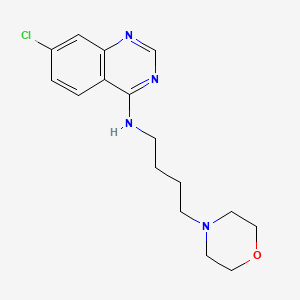
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is not fully understood. However, it has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels. It has been suggested that its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral and anti-bacterial activities may be due to its ability to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been shown to interact with various receptors, such as G protein-coupled receptors and ion channels. Its physiological effects include the modulation of cell growth, differentiation, and apoptosis. It has also been shown to modulate the immune response and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its diverse biological activities, high potency, and selectivity. It can be used to study various molecular targets and pathways involved in different biological processes. However, its limitations include its potential toxicity, low solubility, and stability issues. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its molecular targets and mechanisms of action, which can provide insights into its biological activities. Additionally, the development of new synthesis methods and analogs can improve its potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced techniques, such as molecular modeling and structural biology, can aid in the rational design of more effective compounds.
Synthesis Methods
The synthesis of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been reported in the literature. One of the methods involves the reaction of 4-chloroquinazoline with 3-pyrrolidin-1-ylpiperidine in the presence of a suitable base and solvent. The reaction proceeds at elevated temperature and yields the desired product in good yield and purity. Other methods involving the use of different starting materials and reaction conditions have also been reported.
Scientific Research Applications
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
7-chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-5-6-15-16(10-13)19-12-20-17(15)22-9-3-4-14(11-22)21-7-1-2-8-21/h5-6,10,12,14H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZVSWSZFOPZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)
![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)
![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)
